Deoxybenzoin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 2-Phénylacétophénone peut être synthétisée par plusieurs méthodes. Une méthode courante implique le réarrangement de Fries de l'acétate de phényle en présence d'un acide de Lewis tel que le chlorure d'aluminium. Cette réaction se produit généralement dans des conditions anhydres et à des températures élevées .

Méthodes de production industrielle : En milieu industriel, la 2-Phénylacétophénone est souvent produite par acylation de Friedel-Crafts du benzène avec le chlorure de phénylacétyle en présence d'un catalyseur tel que le chlorure d'aluminium. Cette méthode est privilégiée en raison de son rendement élevé et de son efficacité .

Analyse Des Réactions Chimiques

Types de réactions : La 2-Phénylacétophénone subit diverses réactions chimiques, notamment :

Substitution : Elle peut subir des réactions d'halogénation, telles que la bromation, pour former des dérivés α-bromo.

Réactifs et conditions courants :

Oxydation : Acide nitrique, chlorure de cuivre(II).

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Brome, perbromure de pyridine et d'hydrobromure.

Principaux produits formés :

Oxydation : Benzile.

Réduction : 2-Phényl-1-phényléthanol.

Substitution : α-Bromo-2-phénylacétophénone.

4. Applications de la recherche scientifique

La 2-Phénylacétophénone a une large gamme d'applications dans la recherche scientifique :

Industrie : Elle est utilisée dans la production de polymères, de revêtements et d'autres matériaux industriels.

5. Mécanisme d'action

La 2-Phénylacétophénone agit comme un photoinitiateur en absorbant la lumière et en générant des radicaux libres, qui initient les réactions de polymérisation. Elle présente également une activité d'inhibition de la pompe d'efflux, ce qui contribue à ses propriétés antibactériennes. Les cibles moléculaires comprennent les membranes cellulaires bactériennes et les pompes d'efflux, perturbant leur fonction et entraînant la mort des cellules bactériennes .

Composés similaires :

Acétophénone : Structure similaire, mais sans le groupe phényle supplémentaire.

Benzoïne : Contient un groupe hydroxyle et est utilisé comme précurseur de la benzile.

Benzile : Une forme oxydée de la benzoïne, utilisée comme photoinitiateur.

Unicité : La 2-Phénylacétophénone est unique en raison de ses deux groupes phényles, qui renforcent sa stabilité et sa réactivité dans diverses réactions chimiques. Sa capacité à agir comme un photoinitiateur et ses propriétés antibactériennes la distinguent encore des composés similaires .

Applications De Recherche Scientifique

2-Phenylacetophenone has a wide range of applications in scientific research:

Mécanisme D'action

2-Phenylacetophenone acts as a photoinitiator by absorbing light and generating free radicals, which initiate polymerization reactions. It also exhibits efflux pump inhibition activity, which contributes to its antibacterial properties. The molecular targets include bacterial cell membranes and efflux pumps, disrupting their function and leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Acetophenone: Similar in structure but lacks the additional phenyl group.

Benzoin: Contains a hydroxyl group and is used as a precursor to benzil.

Benzil: An oxidized form of benzoin, used as a photoinitiator.

Uniqueness: 2-Phenylacetophenone is unique due to its dual phenyl groups, which enhance its stability and reactivity in various chemical reactions. Its ability to act as a photoinitiator and its antibacterial properties further distinguish it from similar compounds .

Activité Biologique

Deoxybenzoin, a compound derived from benzoin, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antioxidant, anti-inflammatory, and anticancer effects. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

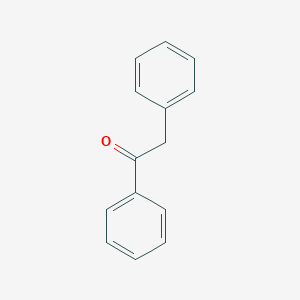

This compound is characterized by the absence of a hydroxyl group at the benzoin's carbon atom. Its chemical structure can be represented as follows:

This structural modification enhances its lipophilicity and may influence its biological interactions.

Antibacterial Activity

This compound derivatives have shown significant antibacterial properties, particularly against Gram-negative bacteria. A study highlighted the synthesis of novel this compound derivatives that acted as potent inhibitors of the enzyme FabH, crucial for fatty acid biosynthesis in bacteria. These derivatives displayed selective anti-Gram-negative bacterial activities, indicating their potential as new antibacterial agents .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| 19 | 15 | E. coli |

| 20 | 12 | Pseudomonas aeruginosa |

| 21 | 10 | Salmonella typhimurium |

Antioxidant Properties

This compound exhibits notable antioxidant activity, making it a candidate for food preservation and cosmetic applications. Research indicates that deoxybenzoins can inhibit tyrosinase activity, which is essential in melanin production and is implicated in various skin disorders .

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A | 25 | Scavenging free radicals |

| B | 30 | Inhibition of lipid peroxidation |

Anti-inflammatory Effects

In addition to its antibacterial and antioxidant properties, this compound has demonstrated anti-inflammatory effects. One study reported that specific this compound derivatives significantly reduced IL-8 production in gastric mucosal cells induced by inflammatory stimuli . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Recent investigations into the anticancer potential of this compound derivatives have yielded promising results. A series of BCE-ring-truncated deguelin analogues with a this compound backbone were synthesized and evaluated against various cancer cell lines. Key findings include:

- A549 Cells : Compound 3a exhibited an IC50 of 6.62 µM.

- HCT116 Cells : Compound 8d demonstrated an IC50 of 6.96 µM.

- MCF-7 Cells : Several derivatives showed IC50 values below 10 µM, indicating strong antiproliferative effects .

Table 3: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | A549 | 6.62 |

| 8d | HCT116 | 6.96 |

| 8c | MCF-7 | <10 |

Propriétés

IUPAC Name |

1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKCEEWUXHVZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044430 | |

| Record name | 1,2-Diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Deoxybenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

451-40-1 | |

| Record name | 2-Phenylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxybenzoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxybenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxybenzoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxybenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEOXYBENZOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17V6C9PZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of deoxybenzoin?

A1: The molecular formula of this compound is C14H12O, and its molecular weight is 196.25 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been extensively characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H, 13C, and 31P): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule. [, , ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): Provides information about the electronic transitions within the molecule, which is particularly useful for studying its photochemical properties. [, , ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. [, , ]

Q3: How does the structure of this compound contribute to its low flammability?

A3: this compound's structure, featuring aromatic rings, promotes char formation upon thermal decomposition. This char acts as an insulating layer, reducing the release of flammable gases and slowing down further combustion. [, , ]

Q4: Can this compound be incorporated into polymers to enhance fire resistance?

A4: Yes, this compound can be incorporated into various polymers, such as polyurethanes, polyarylates, and polyphosphonates, to significantly improve their fire resistance. [, , , ] These polymers exhibit lower heat release rates and higher char yields compared to conventional polymers, making them suitable for applications requiring halogen-free flame-retardant materials.

Q5: How does the presence of aluminum phosphinate affect char formation in this compound-containing polymers?

A5: Adding aluminum diethlyphosphinate (AlPi) to 4,4′-bishydroxythis compound-polyphosphonates (BHDB-PPNs) enhances char formation. This is attributed to the interaction between AlPi degradation products and BHDB-PPN, leading to the formation of more stable intermediates that increase the activation energy required for P–C bond cleavage and reduce benzene release. []

Q6: What are some common reactions of this compound?

A6: this compound participates in various reactions, including:

- Oxidation: this compound can be oxidized to benzil using various oxidizing agents, including iron(III) chloride–pyridine complex [], copper catalysts under aerobic conditions [], and DABCO with air as the oxidant [].

- Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride. []

- Wittig-Type Rearrangement: Deoxybenzoins can be synthesized from specific benzimidazolium and imidazolium iodides via a Wittig-type rearrangement involving benzyl group migration and expulsion of an azolium ylide. [, ]

- α-Arylation: Deoxybenzoins can undergo iron-catalyzed α-arylation with non-prefunctionalized arenes through an oxidative dehydrogenative pathway, yielding valuable 1,2,2-triarylethanones. []

Q7: Can this compound be used as a starting material for the synthesis of other heterocyclic compounds?

A7: Yes, this compound serves as a valuable precursor in organic synthesis. For example, it can be utilized to synthesize:

- Indoles and Indolenyl Hydroperoxides: Substituted deoxybenzoins, upon reaction with o-nitrohalobenzenes and subsequent reduction, yield substituted 2,3-diphenylindoles. Under specific conditions, these indoles can further oxidize to form 2,3-diphenylindolenyl-3-hydroperoxides. []

- Spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione: Selenium dioxide oxidation of 2′-carboxy-2-hydroxy-deoxybenzoin leads to the formation of this unique spiro compound. []

Q8: How do the photochemical properties of this compound contribute to its applications in polymer chemistry?

A8: this compound and its derivatives, like 2,2-dimethoxy-2-phenylacetophenone (α,α-dimethoxythis compound), can act as photoinitiators for the polymerization of vinyl monomers like methyl methacrylate (MMA). Upon irradiation, they generate radicals that initiate polymerization. [, ]

Q9: Does this compound exhibit any catalytic activity?

A9: While this compound itself might not be a catalyst, certain derivatives have shown catalytic potential. For example, some this compound derivatives have been investigated for their ability to catalyze the oxidation of alcohols.

Q10: Does this compound have any known biological activity?

A10: Yes, this compound derivatives have exhibited various biological activities:

- Cytoprotective Activity: Certain this compound and isoflavanone derivatives demonstrate cytoprotective effects in vascular endothelial cells. The position and electronic nature of substituents on the this compound scaffold significantly influence their activity. []

- Immunosuppressive Activity: this compound oximes have shown potential as immunosuppressive agents, inhibiting T-cell proliferation with lower cytotoxicity than conventional immunosuppressants like cyclosporine A. []

- Anti-Helicobacter pylori Activity: Metronidazole–this compound derivatives display potent and selective activity against Helicobacter pylori, effectively inhibiting HPE-induced interleukin-8 production in gastric mucosal cells. []

- Cytotoxicity: Some this compound and diphenylethylene derivatives isolated from the orchid Arundina graminifolia exhibit significant cytotoxicity against several human tumor cell lines. []

Q11: How do structural modifications of this compound influence its biological activity?

A11: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound scaffold significantly impact its biological activity:

- Substituent Effects: The type, position, and electronic nature of substituents on the aromatic rings significantly influence activity. For instance, electron-withdrawing groups at specific positions may enhance certain activities. [, , ]

- Stereochemistry: The spatial arrangement of atoms around the chiral center in this compound derivatives can affect their interaction with biological targets, leading to variations in activity. []

Q12: Are there any natural products that contain the this compound scaffold?

A12: Yes, several natural products incorporate the this compound moiety within their structures. For instance, prenylated this compound derivatives have been isolated from the plant Deguelia longeracemosa, and some of these compounds show antimicrobial activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.